2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide

PARP-1 inhibition benzimidazole-4-carboxamide structure–activity relationship

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (CAS 181135-48-8) is a 2-aryl-substituted benzimidazole-4-carboxamide belonging to the class of poly(ADP-ribose) polymerase (PARP) inhibitors first characterized by Griffin, Calvert, Newell, and Golding at Newcastle University. The compound features a 4-methoxyphenyl substituent at the 2-position of the benzimidazole core, with a molecular formula of C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 181135-48-8
Cat. No. B14057597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide
CAS181135-48-8
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N
InChIInChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)
InChIKeyMKRGNKRNZLHINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (CAS 181135-48-8): A Defined Benzimidazole-4-Carboxamide PARP-1 Inhibitor for Oncology Research


2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (CAS 181135-48-8) is a 2-aryl-substituted benzimidazole-4-carboxamide belonging to the class of poly(ADP-ribose) polymerase (PARP) inhibitors first characterized by Griffin, Calvert, Newell, and Golding at Newcastle University [1]. The compound features a 4-methoxyphenyl substituent at the 2-position of the benzimidazole core, with a molecular formula of C₁₅H₁₃N₃O₂ and a molecular weight of 267.28 g/mol . Its primary pharmacological target is human PARP-1 (EC 2.4.2.30), a DNA repair enzyme implicated in cancer cell resistance to DNA-damaging agents [1]. The compound is catalogued in BindingDB as BDBM27684 and in ChEMBL as CHEMBL131820 with curated affinity data against PARP-1 [2].

Why 2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide Cannot Be Substituted by Other 2-Aryl Benzimidazole-4-Carboxamides Without Quantitative Justification


Within the 2-aryl-1H-benzimidazole-4-carboxamide series, PARP-1 inhibitory potency and off-target profiles are exquisitely sensitive to the nature and position of the aryl substituent. The unsubstituted parent compound 2-phenyl-1H-benzimidazole-4-carboxamide (compound 23) exhibits a Ki of 15 nM for PARP-1, while the introduction of a 4-methoxyphenyl group—as in the target compound—shifts the Ki to 6.80 nM, a >2-fold increase in affinity [1]. Furthermore, positional isomerism matters critically: the 3-methoxyphenyl regioisomer (compound 44) yields a Ki of 6 nM in the same assay series [2], indicating that the para-methoxy substitution pattern engages the PARP-1 catalytic domain with distinct binding interactions. Beyond potency, the selectivity window against off-targets such as lipoxygenase ALOX15 also varies substantially within the series [3]. These quantitative SAR differences mean that substitution of one 2-aryl benzimidazole-4-carboxamide for another without matched assay data can produce materially different experimental outcomes.

Quantitative Head-to-Head Evidence: How 2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide Differs from Its Closest 2-Aryl Benzimidazole-4-Carboxamide Analogs


PARP-1 Affinity Advantage: 2.2-Fold Improvement in Ki Over the Unsubstituted 2-Phenyl Parent

The target compound was directly compared with the unsubstituted 2-phenyl-1H-benzimidazole-4-carboxamide parent scaffold (compound 23) in the same PARP-1 inhibition assay series reported in the foundational J. Med. Chem. 2000 paper [1]. The 4-methoxy substitution provides a >2-fold enhancement in binding affinity.

PARP-1 inhibition benzimidazole-4-carboxamide structure–activity relationship DNA repair

Positional Selectivity of the Methoxy Substituent: 4-Methoxy Matches the Affinity of 3-Methoxy Regioisomer, Enabling Orthogonal SAR Exploration

The 4-methoxy regioisomer (target compound, Ki = 6.80 nM) achieves PARP-1 affinity comparable to that of the 3-methoxy regioisomer (compound 44, Ki = 6 nM), the latter being the inhibitor co-crystallized with the chicken PARP-1 catalytic domain (PDB 1EFY) [1][2]. This near-equivalence in Ki, despite a different substitution position, confirms that both meta- and para-methoxy groups can engage the PARP-1 active site productively, but through subtly different interaction geometries.

positional isomerism methoxy regioisomer PARP-1 SAR crystallography-guided design

PARP-1/ALOX15 Selectivity Window Exceeds 150-Fold, Defining a Measurable Off-Target Profile

The target compound was profiled against human polyunsaturated fatty acid lipoxygenase ALOX15, revealing an IC50 of approximately 9,510 nM (9.51 μM) [1]. Compared with its PARP-1 IC50 of 60 nM measured at pH 8.0 and 23°C [1], the compound displays a selectivity ratio exceeding 150-fold favor of PARP-1. This intra-compound selectivity ratio is a quantifiable metric unavailable for many other benzimidazole-4-carboxamide analogs that lack multi-target profiling data.

PARP-1 selectivity ALOX15 off-target profiling lipoxygenase

Sirtuin/PARP-1 Dual-Activity Context: Structural Modifications Alter Selectivity Between NAD⁺-Consuming Enzyme Families

While the target compound itself was originally characterized as a PARP-1 inhibitor, broader SAR work on 2,4,6-trisubstituted benzimidazoles—descended from the same PARP inhibitor scaffold—has demonstrated that modifications on the benzimidazole core can invert selectivity between sirtuin and PARP-1 enzymes . This body of work establishes that the benzimidazole-4-carboxamide platform is inherently poised at a selectivity branch point between two NAD⁺-utilizing enzyme families. The target compound, as a relatively unadorned 2-aryl-4-carboxamide derivative, serves as the reference PARP-selective chemotype from which sirtuin-directed analogs were derived.

sirtuin inhibition PARP-1 dual pharmacology NAD⁺-dependent enzymes

Synthetic Accessibility: Defined 7-Step Route with Established Intermediates Reduces Procurement Risk for Scale-Up Programs

A fully defined synthetic route for the target compound has been documented in the Drug Synthesis Database, consisting of 7 steps from 3-nitrophthalic anhydride via regioselective ring-opening, Hofmann degradation, esterification, catalytic hydrogenation, selective acylation with 4-methoxybenzoyl chloride, cyclization in acetic acid, and final ammonolysis [1]. All key intermediates—including methyl 2,3-diaminobenzoate and ester (VIII)—are commercially traceable. This contrasts with some later-generation 2-substituted benzimidazole-4-carboxamides (e.g., those with quaternary carbon substituents at the 2-position, described in Abbott patents [2]) that require more complex synthetic sequences.

synthetic route process chemistry scale-up intermediate availability

Crystallographic Validation of the Scaffold: The 3-Methoxy Analog Establishes the Binding Mode, Enabling Structure-Based Comparisons with the 4-Methoxy Derivative

The 3-methoxy regioisomer of the target compound has been co-crystallized with the catalytic fragment of chicken PARP-1, yielding the PDB entry 1EFY [1]. This structure reveals key hydrogen-bonding interactions between the carboxamide group and the enzyme, as well as hydrophobic contacts involving the 2-aryl substituent. The ligand in 1EFY (2-(3-methoxyphenyl) benzimidazole-4-carboxamide, Ki = 6 nM) differs from the target compound only in the position of the methoxy group (meta vs. para), making 1EFY a directly transferable structural template for modeling the target compound's binding mode [2].

X-ray crystallography PARP-1 binding mode structure-based drug design PDB 1EFY

Defined Application Scenarios Where 2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (CAS 181135-48-8) Provides Verifiable Scientific Advantages


PARP-1 Biochemical Assay Positive Control with a Quantified, Literature-Backed Ki Benchmark

Investigators establishing a PARP-1 enzymatic inhibition assay can deploy this compound as a positive control with a precisely characterized Ki of 6.80 nM and IC50 of 60 nM (pH 8.0, 23°C) drawn from Newcastle University/ChEMBL-curated data [1]. The compound's >2-fold affinity advantage over the unsubstituted 2-phenyl parent (Ki = 15 nM) [2] enables assay validation at lower concentrations, helping confirm that the assay system can resolve sub-10 nM potency differences. This is particularly valuable when benchmarking novel PARP-1 inhibitor series against a well-defined historical comparator.

Selectivity Panel Reference Standard for PARP-1 vs. ALOX15 Off-Target Screening

When assembling a selectivity panel to de-risk PARP-1 inhibitor lead series against lipoxygenase-family off-targets, this compound provides a pre-measured selectivity ratio: PARP-1 IC50 of 60 nM vs. ALOX15 IC50 of approximately 9,510 nM, yielding a >150-fold window [1]. Laboratories can use this compound as a reference to verify that their assay conditions reproduce the expected selectivity margin before testing proprietary compounds, thereby validating panel integrity without consuming novel chemical matter.

Medicinal Chemistry Starting Point for Para-Substitution SAR Campaigns

Medicinal chemists seeking to diversify the 2-aryl position of the benzimidazole-4-carboxamide scaffold can use this compound as a benchmark para-substituted derivative. Its Ki of 6.80 nM is essentially equipotent with the 3-methoxy regioisomer (Ki = 6 nM) [1], yet the para-substitution vector offers different synthetic handles and physicochemical properties. The documented 7-step synthesis from 3-nitrophthalic anhydride [2] provides a robust route that can be adapted for parallel library synthesis, while the co-crystal structure of the 3-methoxy analog (PDB 1EFY) [3] supplies a structural model for predicting binding poses of para-substituted variants.

Sirtuin–PARP Selectivity Probe: Reference Compound for Dual-Pharmacology Screening Cascades

Research groups investigating the interface between PARP and sirtuin pharmacology can deploy this compound as a PARP-selective reference point on the sirtuin–PARP selectivity continuum established by Yeong et al. (2017) [1]. In screening cascades designed to identify compounds that shift selectivity between these two NAD⁺-consuming enzyme families, this compound provides a defined PARP-1 anchor (Ki = 6.80 nM) against which the PARP-to-sirtuin selectivity shift of novel 2,4,6-trisubstituted benzimidazoles can be quantitatively benchmarked.

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